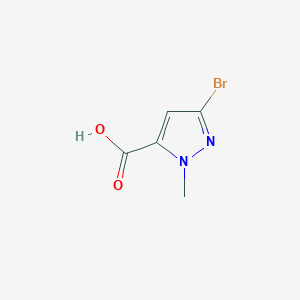

3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXQQUJUBRXMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-05-9 | |

| Record name | 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 173841-05-9)

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. While experimental data for this specific compound is not extensively published, this document synthesizes available information, draws logical inferences from structurally related analogues, and presents a suite of robust, field-proven experimental protocols for its complete physicochemical characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this molecule's behavior to leverage its full potential in synthetic applications.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have made it a cornerstone in the design of bioactive molecules. From blockbuster anti-inflammatory drugs to next-generation pesticides, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, directly influencing its pharmacokinetics and pharmacodynamics.

Profile of this compound

This compound (CAS: 173841-05-9) emerges as a highly versatile intermediate for chemical synthesis. Its structure incorporates three key functional handles:

-

A Carboxylic Acid: Enables amide bond formation, esterification, or serves as a key interaction point with biological targets.

-

A Bromo Substituent: Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

-

An N-methylated Pyrazole Ring: The methylation at the N1 position prevents tautomerization and provides a fixed regiochemical outcome in subsequent reactions, a critical consideration for targeted synthesis.

The strategic placement of these groups makes it an invaluable precursor for building complex molecular architectures, particularly in the synthesis of crop protection agents and active pharmaceutical ingredients (APIs). Structurally related compounds, such as 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, are known key intermediates in the synthesis of insecticides like Chlorantraniliprole, highlighting the industrial relevance of this molecular class.[1][2][3]

References

An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A Key Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Nucleus - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, and kinase inhibitory effects.[2][3][4] This guide focuses on a particularly valuable derivative: 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid . The strategic placement of the bromo, methyl, and carboxylic acid functionalities on the pyrazole core makes this molecule a highly versatile building block for the synthesis of complex and biologically active compounds. This document will provide a comprehensive overview of its chemical structure, synthesis, characterization, and its burgeoning role in contemporary drug discovery.

I. Molecular Architecture and Physicochemical Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted at the 1, 3, and 5 positions. The IUPAC name for this compound is 5-bromo-2-methylpyrazole-3-carboxylic acid.[5]

Structural Formula:

Key Structural Features:

-

Pyrazole Core: The aromatic pyrazole ring provides a stable and rigid framework.

-

1-Methyl Group: The methyl group at the N1 position enhances lipophilicity and can influence the molecule's binding to biological targets.

-

3-Bromo Group: The bromine atom at the C3 position serves as a crucial handle for further chemical modifications, particularly through cross-coupling reactions, enabling the introduction of diverse substituents.

-

5-Carboxylic Acid Group: The carboxylic acid at the C5 position is a key functional group that can participate in hydrogen bonding and salt formation, significantly impacting the molecule's solubility and pharmacokinetic properties. It also serves as a synthetic handle for amide bond formation.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 173841-05-9 | [6] |

| Molecular Formula | C5H5BrN2O2 | [6] |

| Molecular Weight | 205.01 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 180-185 °C | [7] |

| Solubility | Sparingly soluble in water, soluble in polar apathetic solvents like DMF and acetonitrile. | [7] |

II. Synthesis Strategies and Mechanistic Insights

A likely synthetic pathway would involve the hydrolysis of the corresponding ethyl ester, ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate. The synthesis of this ester can be achieved through a multi-step process.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

This step would likely follow a Knorr-type pyrazole synthesis.

-

Bromination of a β-ketoester: Ethyl acetoacetate would be brominated, likely using a source of electrophilic bromine such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid. This would yield ethyl 2-bromoacetoacetate. The rationale for this initial bromination is to introduce the bromine atom at the desired position on the final pyrazole ring.

-

Cyclocondensation with Methylhydrazine: The resulting ethyl 2-bromoacetoacetate would then be reacted with methylhydrazine. This reaction is a classic cyclocondensation to form the pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol. The use of methylhydrazine is crucial for the introduction of the methyl group at the N1 position. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Base-catalyzed Hydrolysis: Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate would be treated with an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a solvent like ethanol or a mixture of ethanol and water. The mixture would be heated to drive the reaction to completion. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol.

-

Acidification: After the hydrolysis is complete, the reaction mixture would be cooled and acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of around 2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: The precipitated solid would be collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum. Further purification could be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

III. Spectroscopic and Structural Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4-H proton on the pyrazole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shift of the C4-H proton will be influenced by the electronic effects of the adjacent bromo and carboxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms in the molecule: the three pyrazole ring carbons, the methyl carbon, and the carboxylic acid carbonyl carbon. The chemical shifts of the pyrazole carbons are diagnostic of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of a carboxylic acid dimer.[8][9]

-

C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[8]

-

C-O Stretch and O-H Bend: Bands in the regions of 1210-1320 cm⁻¹ and 910-950 cm⁻¹, respectively, are also indicative of the carboxylic acid group.[9]

-

Pyrazole Ring Vibrations: The spectrum will also contain a series of bands corresponding to the stretching and bending vibrations of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of small molecules like HCN and N₂. The fragmentation of bromo-pyrazoles can involve the loss of the bromine atom or HBr.[10]

IV. Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in the design of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[11]

-

Scaffold for ATP-Competitive Inhibitors: The pyrazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bonding interactions with the hinge region of the kinase active site. The substituents at the 1, 3, and 5 positions can be modified to achieve potency and selectivity for specific kinases.

-

Role of the Bromo and Carboxylic Acid Groups: The bromine atom on this compound is a key synthetic handle for introducing larger and more complex substituents through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the pyrazole core to optimize binding to the target kinase. The carboxylic acid group can be converted to an amide, which can form additional hydrogen bonds within the active site or improve the pharmacokinetic properties of the molecule.

Caption: Role of this compound in a typical drug discovery workflow for kinase inhibitors.

Anti-Inflammatory Agents

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazole derivatives have a long history as anti-inflammatory drugs, with celecoxib being a well-known example.[3]

-

COX-2 Inhibition: Many pyrazole-based anti-inflammatory agents act by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. The structural features of this compound provide a starting point for the design of new COX-2 inhibitors. The substituents on the pyrazole ring can be tailored to fit into the active site of the COX-2 enzyme and achieve selective inhibition over the COX-1 isoform, thereby reducing the risk of gastrointestinal side effects.

V. Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Precautions: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

VI. Conclusion and Future Perspectives

This compound represents a strategically designed molecular scaffold with significant potential in modern drug discovery. Its combination of a stable pyrazole core with versatile synthetic handles in the form of bromo and carboxylic acid groups makes it an attractive starting point for the synthesis of diverse chemical libraries. The demonstrated and potential applications of pyrazole derivatives as kinase inhibitors and anti-inflammatory agents highlight the importance of this compound as a building block for the development of new and improved therapies. As our understanding of the molecular basis of disease continues to grow, the rational design of new drugs based on privileged scaffolds like this compound will undoubtedly play a central role in the future of medicine.

VII. References

-

[Link to a general review on pyrazoles in medicinal chemistry]

-

[Link to a review on the synthesis of pyrazoles]

-

[Link to a paper on the use of pyrazoles as kinase inhibitors]

-

[Link to a paper on the use of pyrazoles as anti-inflammatory agents]

-

[Link to a database entry for this compound (e.g., PubChem)]

-

[Link to a paper describing the synthesis of a related pyrazole carboxylic acid]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (URL: --INVALID-LINK--)

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (URL: --INVALID-LINK--)

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: --INVALID-LINK--)

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: --INVALID-LINK--)

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: --INVALID-LINK--)

-

[Link to a resource on NMR spectroscopy of heterocyclic compounds]

-

[Link to a resource on IR spectroscopy of carboxylic acids]

-

[Link to a resource on mass spectrometry of organic compounds]

-

[Link to a safety data sheet for a similar compound]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (URL: --INVALID-LINK--)

-

[Link to a paper on the crystal structure of a pyrazole derivative]

-

[Link to a patent describing the synthesis of a related compound]

-

[Link to a supplier's website with product information]

-

[Link to another supplier's website with product information]

-

This compound. (URL: --INVALID-LINK--)

-

[Link to a paper on the regioselective synthesis of pyrazoles]

-

[Link to a paper discussing the structure-activity relationship of pyrazole derivatives]

-

[Link to a general organic chemistry textbook]

-

This compound. (URL: --INVALID-LINK--)

-

[Link to a paper on the mechanism of pyrazole formation]

-

5-BroMo-1H-pyrazole-3-carboxylic acid. (URL: --INVALID-LINK--)

-

[Link to a review on recent advances in pyrazole synthesis]

-

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (URL: --INVALID-LINK--)

-

[Link to a computational study on the properties of pyrazoles]

-

[Link to a paper on the biological evaluation of pyrazole derivatives]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (URL: --INVALID-LINK--)

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: --INVALID-LINK--)

-

[Link to a database of bioactive compounds]

-

[Link to a journal specializing in medicinal chemistry]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (URL: --INVALID-LINK--)

-

IR: carboxylic acids. (URL: --INVALID-LINK--)

-

[Link to a comprehensive review on heterocycle synthesis]

-

[Link to a book on structure-based drug design]

-

[Link to a scientific encyclopedia for chemical terms]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. news-medical.net [news-medical.net]

- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 5. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A Keystone Building Block for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 173841-05-9), a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, explore common synthetic strategies and characteristic reactivity, and illuminate its application as a versatile scaffold in the design of novel therapeutics. This document further provides detailed analytical methods, safety and handling protocols, and a practical example of its use in synthetic organic chemistry, serving as a vital resource for scientists leveraging this molecule in their research endeavors.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, metabolic resistance, and a rich potential for hydrogen bonding and other molecular interactions. The strategic placement of substituents on the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound emerges as a particularly valuable building block within this chemical class.[2][3] Its structure presents two orthogonal points for chemical modification:

-

A carboxylic acid group, ideal for forming amides, esters, and other functionalities, enabling linkage to other molecular fragments.

-

A bromo substituent, which serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

This dual reactivity makes it a powerful tool for constructing large, diverse libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[4][5]

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 173841-05-9 | [2][3][6][7][8] |

| Molecular Formula | C₅H₅BrN₂O₂ | [2][3][9][10][11] |

| Molecular Weight | 205.01 g/mol | [2][3][9][11] |

| IUPAC Name | This compound | [7] |

| SMILES | CN1N=C(Br)C=C1C(=O)O | [7][10] |

| InChI Key | LOXQQUJUBRXMHJ-UHFFFAOYSA-N | [10] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [7][9] |

| Monoisotopic Mass | 203.95345 Da | [10] |

Synthesis, Reactivity, and Strategic Application

General Synthetic Approach

While multiple specific synthetic routes exist within proprietary literature, the construction of substituted pyrazole carboxylic acids often follows established principles of heterocyclic chemistry. A general and plausible pathway involves the cyclocondensation of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations. The synthesis of pyrazole carboxylic acids has been a subject of extensive review, highlighting the robustness of methods like Knorr-type reactions.[12]

A logical synthetic workflow for the target molecule could involve the methylation of a pyrazole precursor, followed by a regioselective bromination and subsequent carboxylation. The carboxylation of a bromo-pyrazole intermediate can be achieved via lithium-halogen exchange followed by quenching with carbon dioxide, a strategy documented for analogous pyrazole systems.[13][14]

Caption: A generalized synthetic workflow for the target compound.

Core Reactivity: A Duality for Molecular Elaboration

The true synthetic power of this molecule lies in its two distinct reactive centers. This duality allows for sequential and controlled modifications, which is a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).

-

Carboxylic Acid Moiety : This group is readily activated for nucleophilic acyl substitution. Amide bond formation is the most common transformation, typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows the pyrazole core to be linked to a vast array of amine-containing fragments, exploring different pockets of a biological target.

-

Bromo Substituent : The C-Br bond on the electron-deficient pyrazole ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Caption: Orthogonal reactivity of the core molecule.

Analytical Characterization

Confirming the identity and purity of this compound is critical. Standard analytical techniques are employed for its characterization. Spectroscopic data for this compound is available, confirming its structure.[15]

-

Nuclear Magnetic Resonance (¹H NMR) : The proton NMR spectrum is expected to be simple and diagnostic. Key signals would include a singlet for the N-methyl protons (typically ~4.0 ppm) and a singlet for the lone proton on the pyrazole ring (~7.0-7.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion, providing definitive evidence of its presence.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).[16][17]

| Safety Aspect | Recommendation | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [18] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][18] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a respirator if dust is generated. | [16][17][18] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Storage under an inert atmosphere is recommended for long-term stability. | [16][17] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure. | [16][18] |

Exemplary Experimental Protocol: Amide Coupling

This section provides a robust, self-validating protocol for a standard amide coupling reaction, illustrating the practical application of the title compound.

Objective: To synthesize N-benzyl-3-bromo-1-methyl-1H-pyrazole-5-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Methodology:

Caption: Step-by-step experimental workflow for amide coupling.

Detailed Steps & Rationale:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (e.g., 205 mg, 1.0 mmol). Dissolve it in anhydrous DMF (5 mL).

-

Causality: An inert atmosphere and anhydrous solvent are critical because coupling reagents like HATU are moisture-sensitive.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add benzylamine (118 mg, 1.1 mmol), followed by DIPEA (387 mg, 3.0 mmol), and finally HATU (456 mg, 1.2 mmol).

-

Causality: Addition at 0°C helps control any potential exotherm. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the activation of the carboxylic acid by HATU. An excess of base ensures the reaction proceeds to completion.

-

-

Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature.

-

Causality: Most amide couplings proceed efficiently at ambient temperature once the active ester has been formed.

-

-

Monitoring: After 2 hours, take a small aliquot of the reaction mixture and spot it on a TLC plate (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent) or analyze by LC-MS to check for the consumption of the starting carboxylic acid.

-

Trustworthiness: This step is a self-validating checkpoint. The disappearance of the starting material and the appearance of a new, less polar product spot (or a new mass peak) confirms the reaction is proceeding as expected before committing to the workup.

-

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

-

Causality: This step removes the water-soluble DMF and excess reagents (like DIPEA salts).

-

-

Purification: Combine the organic layers and wash with brine (20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure amide product.

-

Causality: Chromatographic purification is essential to remove any unreacted starting materials and byproducts from the coupling reagent, ensuring high purity of the final compound for subsequent use or analysis.

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable dual reactivity, and membership in the privileged pyrazole class make it an indispensable building block for the synthesis of novel molecular entities. This guide has provided the foundational knowledge—from properties and synthesis to safety and practical application—required for researchers to confidently and effectively integrate this valuable compound into their drug discovery and development pipelines.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 173841-05-9 | YGA84105 [biosynth.com]

- 3. 173841-05-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. chemscene.com [chemscene.com]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylicacid | 173841-05-9 [chemicalbook.com]

- 7. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylicacid 95% | CAS: 173841-05-9 | AChemBlock [achemblock.com]

- 8. 173841-05-9 this compound AKSci 9096DX [aksci.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 11. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylicacid(173841-05-9) 1H NMR [m.chemicalbook.com]

- 16. capotchem.com [capotchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in determining a compound's bioavailability and formulation feasibility, this document synthesizes the theoretical principles governing the dissolution of pyrazole derivatives with practical, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a robust understanding and actionable protocols for characterizing this key physicochemical property.

Introduction: The Significance of Solubility in Compound Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates the rate and extent of drug absorption, thereby influencing its therapeutic efficacy and potential toxicity. For a compound like this compound, understanding its solubility in various aqueous and organic media is paramount for designing effective drug delivery systems, ensuring consistent performance in biological assays, and enabling viable manufacturing processes. Poor aqueous solubility, in particular, can pose significant challenges, leading to erratic absorption and suboptimal therapeutic outcomes.

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is essential to contextualize its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 205.01 g/mol | [1] |

| CAS Number | 173841-05-9 | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| pKa (Predicted) | 2.39 ± 0.36 | [4] |

The presence of both a carboxylic acid group and a pyrazole ring imparts a degree of polarity to the molecule, suggesting potential for hydrogen bonding with polar solvents.[5] The predicted low pKa indicates that the carboxylic acid is relatively acidic, and its state of ionization will be highly dependent on the pH of the aqueous medium. This is a critical consideration, as the ionized form of a molecule is typically more water-soluble than its neutral counterpart.

Factors Influencing the Solubility of Pyrazole Carboxylic Acids

The solubility of pyrazole derivatives is a multifactorial property governed by the interplay of molecular structure and solvent characteristics.[6]

-

pH: For ionizable compounds like this compound, pH is a dominant factor in aqueous solubility. At pH values above the pKa, the carboxylic acid group will be predominantly deprotonated, forming a carboxylate salt that is more soluble in water. Conversely, at pH values below the pKa, the compound will exist primarily in its less soluble, neutral form.

-

Solvent Polarity: The principle of "like dissolves like" is central. Polar solvents such as water, ethanol, and methanol are generally more effective at solvating polar molecules through hydrogen bonding and dipole-dipole interactions.[5] Non-polar solvents are less likely to be effective. The pyrazole ring itself contributes to some aromatic character, which can influence interactions with certain organic solvents.[6]

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules.[6]

-

Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking within the crystal lattice, result in higher lattice energy.[6] A solvent must provide sufficient energy to break these interactions for dissolution to occur. The specific crystalline form (polymorph) of the solid can therefore significantly impact its measured solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[7][8] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[7] It is a robust and widely accepted method for obtaining accurate solubility data, crucial for Biopharmaceutics Classification System (BCS) categorization.[8]

Rationale for Method Selection

The shake-flask method is chosen for its ability to provide a true measure of thermodynamic solubility, which represents the maximum amount of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution and precipitation.[6] For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[6]

Detailed Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound in a selected solvent (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of choice (e.g., water, pH 7.4 PBS, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and maintained.[8]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.[9]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[8]

-

Allow the samples to shake for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[7][8] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully separate the supernatant (the saturated solution) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated and minimized.

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent (often the mobile phase used for HPLC analysis).

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.[10][11]

-

A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[12]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylicacid | 173841-05-9 [chemicalbook.com]

- 4. agreencobio.com [agreencobio.com]

- 5. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. scielo.br [scielo.br]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 12. bioassaysys.com [bioassaysys.com]

Spectral Analysis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed spectral analysis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth predicted data and interpretation for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Overview

This compound, with the chemical formula C₅H₅BrN₂O₂, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this specific molecule, the ring is substituted with a bromine atom at the 3-position, a methyl group on the nitrogen at the 1-position, and a carboxylic acid group at the 5-position. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and the elucidation of its role in further chemical synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would display three distinct signals.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.5 - 7.0 | Singlet | 1H | C4-H |

| ~4.0 - 3.8 | Singlet | 3H | N-CH₃ |

Interpretation and Rationale

The acidic proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.5 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.[1]

The single proton attached to the pyrazole ring at the C4 position (C4-H) is anticipated to resonate as a sharp singlet. Its chemical shift is influenced by the aromaticity of the pyrazole ring and the electronic effects of the adjacent substituents. The electron-withdrawing nature of the bromine atom and the carboxylic acid group would likely shift this proton downfield into the aromatic region.

The three protons of the N-methyl group (N-CH₃) will give rise to a single, sharp peak. Being attached to a nitrogen atom within the aromatic pyrazole ring, these protons are deshielded compared to a typical alkyl methyl group and are expected to appear in the range of 3.8 to 4.0 ppm.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct signals are predicted, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 160 | C=O (Carboxylic Acid) |

| ~145 - 140 | C5 (ipso-carbon of COOH) |

| ~130 - 125 | C3 (ipso-carbon of Br) |

| ~115 - 110 | C4 |

| ~40 - 35 | N-CH₃ |

Interpretation and Rationale

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 160-165 ppm.[1] The carbons of the pyrazole ring are expected to resonate in the aromatic region. The C5 carbon , attached to the electron-withdrawing carboxylic acid group, and the C3 carbon , bonded to the electronegative bromine atom, will be the most downfield of the ring carbons.[3][4] The C4 carbon , being the only carbon in the ring bonded to a hydrogen, is expected to be the most upfield of the ring carbons.[3] The carbon of the N-methyl group (N-CH₃) will appear in the upfield region of the spectrum, consistent with a methyl group attached to a heteroatom in an aromatic system.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1725 - 1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1600 - 1450 | C=N and C=C stretch | Pyrazole Ring |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid |

| ~1200 - 1000 | C-N stretch | Pyrazole Ring |

| Below 800 | C-Br stretch | Bromoalkane |

Interpretation and Rationale

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 3300 to 2500 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[5][6][7] A strong, sharp absorption for the C=O stretching of the carboxylic acid will be present around 1700-1725 cm⁻¹.[5][7] The pyrazole ring will exhibit several C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[8] The C-O stretching of the carboxylic acid and the C-N stretching of the pyrazole ring will appear in the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers, typically below 800 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample holder is first recorded. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 204/206 | Molecular ion ([M]⁺) peak, showing the characteristic isotopic pattern for one bromine atom. |

| 187/189 | Loss of OH radical ([M-OH]⁺) |

| 159/161 | Loss of COOH radical ([M-COOH]⁺) |

Interpretation and Rationale

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) . Due to the presence of a bromine atom, this peak will appear as a doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 204 and 206.[9]

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a fragment at [M-17]⁺ (m/z 187/189) and the loss of the entire carboxyl group (-COOH) to give a fragment at [M-45]⁺ (m/z 159/161).[1][9] Further fragmentation of the pyrazole ring is also possible.[10]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong signal for the deprotonated molecule ([M-H]⁻) in negative ion mode or the protonated molecule ([M+H]⁺) in positive ion mode.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualizing Molecular Structure and Data Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular Formula of the Analyte

Caption: Experimental Workflow for Structural Elucidation

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provide a comprehensive analytical profile for this compound. These data are invaluable for the unambiguous identification of the compound, for monitoring reaction progress during its synthesis, and for quality control. The characteristic signals in each spectroscopic technique, arising from the unique combination of the pyrazole ring, bromine substituent, N-methyl group, and carboxylic acid functionality, allow for a confident structural assignment. This guide serves as a foundational reference for researchers working with this important heterocyclic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. GCMS Section 6.12 [people.whitman.edu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acids in Modern Drug Discovery

Executive Summary

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gives rise to pyrazole carboxylic acids, a class of compounds demonstrating a remarkable breadth of biological activities. Their structural versatility and ability to interact with a wide range of biological targets have established them as "privileged structures" in drug discovery. This guide provides an in-depth exploration of the diverse pharmacological roles of pyrazole carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their applications as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents, offering a technical resource for researchers and professionals in the field.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Pyrazole was first described by Ludwig Knorr in 1883.[1] Its derivatives are now integral to numerous commercial drugs, a testament to their favorable physicochemical properties and versatile biological engagement.[2] The addition of a carboxylic acid moiety is particularly significant as it introduces a key hydrogen bond donor and acceptor, often crucial for anchoring the molecule within the active site of a target protein, such as an enzyme or receptor.[3] This functional group can also enhance solubility and provide a handle for further chemical modification, making it a pivotal feature in rational drug design.

The core pyrazole structure allows for substitution at multiple positions, enabling fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide will explore how these modifications influence the diverse biological activities of this important class of molecules.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation.[1] The diaryl-substituted pyrazole, Celecoxib, is a selective inhibitor of cyclooxygenase-2 (COX-2) and a widely used nonsteroidal anti-inflammatory drug (NSAID).[4]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[5] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[5][6] Traditional NSAIDs like ibuprofen non-selectively inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[6]

Pyrazole-based inhibitors, like Celecoxib, achieve their COX-2 selectivity through specific structural features. The diaryl-substituted pyrazole core fits into a side pocket present in the COX-2 active site but absent in COX-1, allowing for preferential binding and inhibition.[5] This selective action reduces inflammation while minimizing the gastrointestinal risks associated with COX-1 inhibition.[7][8]

References

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

discovery and history of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in modern chemistry. Eschewing a conventional historical narrative, this document traces the compound's origins from the foundational discovery of the pyrazole nucleus by Ludwig Knorr to the development of sophisticated, regioselective synthetic strategies. We will explore the causal logic behind various synthetic choices, detail validated experimental protocols, and situate the compound's importance within the broader context of medicinal and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and application of functionalized pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary chemical science.[1] First brought to prominence by the German chemist Ludwig Knorr in 1883, this structural motif has proven to be a "privileged scaffold" in medicinal chemistry and agrochemistry.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and a host of potent enzyme inhibitors.[3][4][5]

Within this vital class of compounds, this compound (CAS 173841-05-9) has emerged as a particularly valuable and highly functionalized intermediate.[6] Its specific arrangement of a bromine atom, a methyl group, and a carboxylic acid on the pyrazole core provides three distinct points for further chemical modification, making it an ideal precursor for the construction of complex molecular architectures. The history of this specific molecule is not one of a singular, celebrated discovery, but rather an evolutionary tale driven by the relentless demand for sophisticated building blocks in the synthesis of high-value commercial products, particularly next-generation pesticides.[7]

Chapter 1: Foundational Discovery - The Genesis of Pyrazole Chemistry

The story of any pyrazole derivative must begin with the seminal work of Ludwig Knorr in 1883.[2][8] His investigation into the reaction between ethyl acetoacetate (a β-ketoester) and phenylhydrazine led to the first synthesis of a substituted pyrazole, specifically a pyrazolone.[2] This reaction, now universally known as the Knorr Pyrazole Synthesis, was revolutionary because it provided a straightforward and versatile method for constructing the pyrazole ring from readily available acyclic precursors.[1][4]

The fundamental principle of the Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method's enduring power lies in its tolerance for a wide variety of substituents on both the dicarbonyl and hydrazine components, allowing for the controlled synthesis of a vast library of pyrazole derivatives.

Caption: Figure 1: The Knorr Pyrazole Synthesis Mechanism.

Chapter 2: The Emergence of Substituted Pyrazole Carboxylic Acids

The evolution from Knorr's simple pyrazolones to complex molecules like this compound was a gradual process driven by the need for precise control over the substitution pattern of the pyrazole ring. The introduction of three different functional groups—a halogen, an alkyl group, and a carboxylic acid—presents significant synthetic challenges, primarily concerning regioselectivity.

-

N-Alkylation: The methylation at the N1 position is typically achieved by using a methylated hydrazine (e.g., methylhydrazine) during the initial ring formation or by alkylating a pre-formed NH-pyrazole. The choice of methylhydrazine is often preferred as it directly sets the N1-substituent, avoiding potential regiochemical mixtures that can arise from alkylating an asymmetric pyrazole.

-

Bromination: The introduction of a bromine atom is generally accomplished via electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) or liquid bromine. The position of bromination is dictated by the electronic nature of the existing substituents on the pyrazole ring.

-

Carboxylation: The carboxylic acid moiety is one of the most valuable functional groups for a synthetic building block, often used to form amide bonds. Direct carboxylation of a pyrazole ring is challenging. The most reliable and widely adopted method involves a directed ortho-metalation strategy. This process uses a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C5 position, which is adjacent to the N1 nitrogen. The resulting pyrazole anion is then quenched with carbon dioxide (either as a gas or as dry ice) to form the desired carboxylic acid after an acidic workup.[7] This method is exceptionally effective for introducing the carboxylic acid at the C5 position with high regioselectivity.

Chapter 3: Synthetic Pathways to this compound

While a definitive "first synthesis" is not prominently documented, modern synthetic organic chemistry provides several logical and efficient pathways to construct the target molecule. These routes are generally categorized by the order in which the pyrazole core is formed and functionalized.

Protocol 1: Stepwise Functionalization of a Pre-formed Pyrazole Ring

This strategy begins with a simple, readily available pyrazole and sequentially introduces the required functional groups. The causality behind this approach is the use of well-understood, high-yielding reactions at each step.

Step-by-Step Methodology:

-

Synthesis of 1-methyl-1H-pyrazole: React commercially available pyrazole with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone or acetonitrile.

-

Bromination at C4: Treat 1-methyl-1H-pyrazole with one equivalent of N-Bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄ or CHCl₃). The C4 position is the most electron-rich and sterically accessible, leading to regioselective bromination.

-

Directed Carboxylation at C5:

-

Dissolve the resulting 4-bromo-1-methyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of lithium diisopropylamide (LDA) (approx. 1.1 equivalents) while maintaining the low temperature. The LDA will selectively deprotonate the C5 position.

-

After stirring for 15-30 minutes, bubble dry carbon dioxide gas through the solution or add crushed dry ice in excess.

-

Allow the reaction to slowly warm to room temperature, then quench with water.

-

Acidify the aqueous layer with 2N HCl to precipitate the product.

-

Filter, wash with cold water, and dry to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

-

-

Isomerization/Alternative Bromination (Advanced): To obtain the 3-bromo isomer, a more complex route involving protection/blocking and directed bromination would be necessary, or starting from a different precursor altogether, which highlights the advantages of the second approach.

Protocol 2: Ring Construction with Key Functionality in Place

This more convergent approach constructs the pyrazole ring from precursors that already contain some of the desired functionality. This is often more efficient and can provide better control over regiochemistry. A highly relevant modern analogue is the synthesis of the closely related 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for the insecticide Chlorantraniliprole.[7][9] Adapting this industrial logic provides the most plausible route to our target compound.

Step-by-Step Methodology:

-

Synthesis of Ethyl 3-bromo-4,5-dihydro-1H-pyrazole-5-carboxylate: This step involves a cycloaddition reaction. For instance, reacting ethyl acrylate with a diazo compound generated in situ, followed by bromination.

-

N-Methylation: The N-H of the pyrazoline can be methylated at this stage.

-

Aromatization (Oxidation): The pyrazoline ring is oxidized to the aromatic pyrazole. A common and effective method is to use an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or potassium persulfate.[10][11] This yields ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.

-

Saponification (Hydrolysis): The ethyl ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

The Pyrazole Scaffold: A Privileged Core for Next-Generation Therapeutics and Advanced Materials

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Nucleus

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] First synthesized by Ludwig Knorr in 1883, the pyrazole scaffold has proven to be a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][3][4] Its unique physicochemical properties—including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and the steric versatility afforded by its multiple substitution points—make it an exceptionally adaptable building block for designing novel bioactive compounds and functional materials.[3][5][6]

From blockbuster anti-inflammatory drugs like Celecoxib to life-saving anticancer agents and highly effective agrochemicals, pyrazole derivatives have demonstrated a remarkable breadth of applications.[2][3][7][8] This guide provides a deep dive into the most promising and technically compelling research areas for pyrazole derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental workflows to empower the next wave of scientific innovation.

Diagram 1: The Pyrazole Core Structure

Caption: Fundamental structure and numbering of the pyrazole ring.

Oncology: Targeting the Pillars of Cancer Proliferation

Pyrazole derivatives have emerged as a powerhouse in anticancer drug discovery, with numerous compounds demonstrating potent activity by targeting various hallmarks of cancer.[5] Their structural versatility allows for the fine-tuning of interactions with a multitude of oncogenic targets.

Mechanism of Action: Kinase Inhibition and Beyond

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are serine-threonine kinases that control the cell cycle.[5][9] Overexpression or dysregulation of CDKs is common in many cancers. Pyrazole scaffolds can be designed to fit into the ATP-binding pocket of CDKs, blocking their activity and inducing cell cycle arrest.[5][9][10]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, drives tumor growth. Certain pyrazole derivatives have been developed as potent EGFR inhibitors.[5][10]

-

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some pyrazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[5][10]

-

Other Targets: Research has also identified pyrazoles that inhibit PI3K, Bruton's tyrosine kinase (BTK), and topoisomerase, or that act as DNA binding agents.[5][10]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer efficacy of pyrazole derivatives.[5]

-

N1-Substitution: Substitution at the N1 position with bulky aryl groups is often critical for potent kinase inhibition. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be optimal for binding affinity.[11][12]

-

C3- and C5-Substitution: The groups at the C3 and C5 positions are key for target specificity and potency. Diaryl substitution at these positions is a common motif in potent tubulin inhibitors.[5]

-

C4-Substitution: Modifications at the C4 position can enhance selectivity. For instance, a methyl group at C4 was a feature of the lead cannabinoid antagonist SR141716A.[11]

Table 1: Selected Anticancer Pyrazole Derivatives and Their Activities

| Compound Class | Target(s) | Example Cancer Cell Line | Reported IC₅₀ | Reference |

| 3,4-Diaryl Pyrazoles | Tubulin Polymerization | Murine Mammary Tumor | 0.06–0.25 nM | [5] |

| Pyrazole Carbaldehydes | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [5] |

| 1,3,4-Trisubstituted Pyrazoles | CDKs | HCT116 (Colon) | Potent (Superior to Sorafenib) | [5] |

| Pyrazolo[4,3-c]quinolines | Angiogenesis | MCF-7 (Breast), HeLa (Cervical) | Potent Inhibition | [13] |

| Pyrazole-Imide Hybrids | Not specified | A-549 (Lung) | 3.22 µM | [14] |

Anti-Inflammatory Agents: Modulating the Inflammatory Cascade

Mechanism of Action: COX Inhibition

The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[17]

Diagram 2: Pyrazole Derivatives in the Arachidonic Acid Pathway

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Neuroprotection: A New Frontier for Pyrazole Scaffolds

Emerging research highlights the potential of pyrazole derivatives as neuroprotective agents, particularly in the context of neuroinflammation and oxidative stress, which are key factors in spinal cord injuries (SCIs) and neurodegenerative diseases.[18][19][20][21]

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

In neurological disorders, microglia can become over-activated, releasing pro-inflammatory cytokines and reactive oxygen species that lead to neuronal damage. Pyrazole derivatives are being investigated for their ability to:

-

Suppress Pro-inflammatory Cytokines: In studies using lipopolysaccharide (LPS)-stimulated microglial cells, certain pyrazole derivatives have been shown to significantly reduce the expression of key inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[18][20]

-

Scavenge Free Radicals: The pyrazole ring and its substituents can be designed to have antioxidant properties, helping to mitigate oxidative stress.[22]

One study identified a novel pyrazole derivative, compound 6g, which showed potent suppression of IL-6 expression (IC₅₀ of 9.562 µM) in BV2 microglial cells, outperforming dexamethasone and Celecoxib in this assay.[18][20][23] This highlights the potential for developing pyrazoles as therapeutic candidates for mitigating secondary inflammation in conditions like SCI.[18][20][23]

Agrochemicals: Protecting Crops with Precision

The pyrazole ring is a critical component in many modern pesticides, including fungicides, insecticides, and herbicides.[2][7][24][25] Their success in this sector is due to their high efficacy, novel mechanisms of action, and the potential for creating environmentally safer compounds.[7][26]

-

Fungicides: Pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[7]

-

Insecticides: Compounds like chlorantraniliprole, a pyrazole-based insecticide, target insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[27]

-

Herbicides: Pyrazole derivatives have been developed to inhibit key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS), providing effective weed control.[28]

The structure of these agrochemicals is highly optimized, with specific substitutions on the pyrazole ring being crucial for their selective activity against the target pest while maintaining crop safety.[7][27][28]

Materials Science: Building Blocks for Functional Materials

The unique electronic and structural properties of pyrazoles make them attractive building blocks for advanced functional materials.[29] Their ability to be readily functionalized allows for the fine-tuning of optical and electronic characteristics.[29] Key research areas include:

-

Organic Electronics: Pyrazole-containing materials are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[29]

-

Sensors and Catalysis: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making them useful in the development of chemical sensors and catalysts.[29]

-

Polymers and Coatings: The versatility of pyrazole chemistry allows for their incorporation into polymer backbones to create advanced coatings, adhesives, and other materials with tailored properties.[29][30]

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Cyclization

This protocol describes a classic and reliable method for synthesizing the pyrazole core from a 1,3-dicarbonyl compound and a substituted hydrazine.

Rationale: The Knorr synthesis is a foundational method that offers high regioselectivity and is tolerant of a wide range of functional groups on both the dicarbonyl and hydrazine precursors, making it a versatile starting point for library synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If using the hydrochloride salt, add a base like sodium acetate (1.5 eq) to liberate the free hydrazine.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final pyrazole derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.